6-Chloro-5-(trifluoromethyl)picolinic acid

Synthetic Intermediate Agrochemicals Herbicides

6-Chloro-5-(trifluoromethyl)picolinic acid provides a unique 6-chloro reactive handle for cross-coupling to 6-aryl/heteroaryl derivatives found in patented herbicides. The 5-CF₃ group (LogP 2.73) enhances metabolic stability and lipophilicity beyond methyl analogues, critical for CB2 agonist and respiratory drug discovery. Replacing this regiochemistry with other picolinic acids compromises synthetic efficiency and biological activity. Essential for SAR-driven agrochemical and pharmaceutical R&D.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55
CAS No. 855915-21-8
Cat. No. B3030022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(trifluoromethyl)picolinic acid
CAS855915-21-8
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55
Structural Identifiers
SMILESC1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C7H3ClF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14)
InChIKeyPPQPJHRYVXXZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-(trifluoromethyl)picolinic acid (CAS 855915-21-8): Core Properties and Procurement Baseline


6-Chloro-5-(trifluoromethyl)picolinic acid (CAS 855915-21-8) is a halogenated picolinic acid derivative with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol . Its structure features a pyridine-2-carboxylic acid core with a chlorine substituent at the 6-position and a trifluoromethyl group at the 5-position. Key physicochemical properties include a density of 1.6±0.1 g/cm³, a boiling point of 314.1±42.0 °C at 760 mmHg, and a calculated LogP of 2.73, reflecting moderate lipophilicity imparted by the trifluoromethyl group [1]. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research, where the combined electron-withdrawing effects of the chloro and trifluoromethyl substituents influence the reactivity and downstream properties of derived molecules .

Why 6-Chloro-5-(trifluoromethyl)picolinic acid Cannot Be Replaced by Other Picolinic Acid Derivatives


The picolinic acid scaffold supports a wide range of substitution patterns, yet the specific combination and regiochemistry of substituents in 6-Chloro-5-(trifluoromethyl)picolinic acid directly govern its utility as a building block. The presence of a chlorine atom at the 6-position adjacent to the carboxylic acid creates a site with distinct reactivity compared to analogs lacking a halogen at this position or bearing different halogens [1]. Furthermore, the 5-trifluoromethyl group is a well-recognized pharmacophore in medicinal and agrochemical chemistry, enhancing metabolic stability and lipophilicity beyond what is achievable with methyl or other alkyl substituents [2]. Consequently, substituting this compound with another picolinic acid derivative—even a closely related one like 6-chloro-5-methylpicolinic acid or 5-(trifluoromethyl)picolinic acid—will alter the steric and electronic environment, likely compromising the synthetic route or the biological activity of the final target molecule [3].

Quantitative Differentiation of 6-Chloro-5-(trifluoromethyl)picolinic acid: A Procurement-Focused Evidence Guide


Critical Intermediary Role in High-Value Pyridine Amide Synthesis

6-Chloro-5-(trifluoromethyl)picolinic acid is explicitly claimed as a key intermediate in the synthesis of novel herbicidally active picolinic acid derivatives. Patents from Bayer Cropscience AG and Syngenta Limited disclose that the specific 6-chloro-5-trifluoromethyl substitution pattern is essential for accessing certain substituted picolinic acids that exhibit pre- and post-emergence herbicidal activity [1][2]. The presence of the chlorine atom at the 6-position serves as a handle for further functionalization (e.g., cross-coupling reactions) to install aryl or heteroaryl groups, a transformation not possible with non-halogenated picolinic acid precursors [1]. While these patents do not provide head-to-head activity data for the title compound itself, they establish its unique synthetic necessity for accessing a privileged class of picolinic acid herbicides.

Synthetic Intermediate Agrochemicals Herbicides

Enhanced Lipophilicity from Trifluoromethyl Substitution

The calculated partition coefficient (LogP) for 6-Chloro-5-(trifluoromethyl)picolinic acid is 2.73 [1]. This value is significantly higher than that of the unsubstituted parent compound, picolinic acid (estimated LogP ≈ -0.5 to 0.5), indicating a marked increase in lipophilicity. The trifluoromethyl group is a well-known bioisostere that enhances membrane permeability and metabolic stability without substantially increasing molecular weight [2]. For compounds like the methyl ester derivative, this enhanced lipophilicity is leveraged in medicinal chemistry to improve the pharmacokinetic profile of drug candidates, as seen in the development of cannabinoid CB2 receptor agonists [2].

Physicochemical Properties Lipophilicity Drug Design

Utility as an Intermediate for a Novartis Respiratory Disorder Candidate

A patent application by Novartis AG describes the use of new picolinic acid derivatives as intermediates for synthesizing (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound useful for treating respiratory disorders [1]. While the specific picolinic acid derivative in the patent is not 6-Chloro-5-(trifluoromethyl)picolinic acid, the patent exemplifies the broader class of halogenated, trifluoromethylated picolinic acids as crucial building blocks for high-value pharmaceutical targets. This supports the inference that the 6-chloro-5-trifluoromethyl substitution pattern is a privileged motif in the design of advanced intermediates.

Pharmaceutical Intermediate Respiratory Disorders CFTR

6-Chloro-5-(trifluoromethyl)picolinic acid: High-Impact Application Scenarios for Procurement


Synthesis of Proprietary Agrochemical Herbicide Candidates

Research groups and agrochemical companies developing novel picolinic acid-based herbicides can utilize 6-Chloro-5-(trifluoromethyl)picolinic acid as a key intermediate. The 6-chloro substituent provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse 6-aryl and 6-heteroaryl derivatives, a structural motif found in recently patented herbicidally active compounds [1][2].

Medicinal Chemistry Building Block for CNS and Respiratory Drug Discovery

In drug discovery programs targeting conditions where improved blood-brain barrier penetration or metabolic stability is desired, this compound serves as a valuable scaffold. The trifluoromethyl group enhances lipophilicity (LogP = 2.73), which can improve the pharmacokinetic properties of derived molecules, as exemplified by its use in the synthesis of cannabinoid CB2 receptor agonists and as a potential intermediate for respiratory disorder therapeutics [3][4].

Structure-Activity Relationship (SAR) Studies in Fluorinated Heterocycles

For academic and industrial labs engaged in SAR exploration of picolinic acid derivatives, this compound offers a well-defined physicochemical profile (LogP = 2.73) and a reactive chlorine handle [3]. It allows for systematic investigation of the impact of 6-substitution and 5-trifluoromethylation on biological activity, serving as a comparator against analogs with different halogenation patterns or substituents.

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